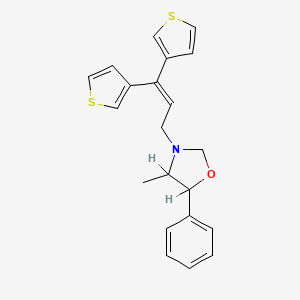
Bis(6-bromo)triostin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(6-bromo)triostin A is a derivative of triostin A, a natural product known for its antibiotic properties and specific DNA recognition capabilities. Structurally, it is a bicyclic depsipeptide with a well-defined scaffold that preorganizes recognition motifs for bisintercalation. This compound is characterized by the presence of two 6-bromoquinoxaline moieties, which enhance its DNA binding affinity and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(6-bromo)triostin A involves the modification of triostin A, which is derived from cultures of Streptomyces triostinicus. The process includes the substitution of quinoxaline moieties with 6-bromoquinoxaline. The synthetic route typically involves the following steps :
Isolation of Triostin A: Triostin A is isolated from the cultures of Streptomyces triostinicus using standard purification methods.
Bromination: The quinoxaline moieties in triostin A are brominated using bromine or a brominating agent under controlled conditions.
Purification: The resulting this compound is purified using chromatographic techniques to obtain the final product.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves fermentation of Streptomyces triostinicus, followed by extraction, bromination, and purification. The use of bioreactors and automated purification systems enhances the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Bis(6-bromo)triostin A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the bromine atoms, leading to debrominated products.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed for substitution reactions
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities and properties .
Scientific Research Applications
Bis(6-bromo)triostin A has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying DNA binding and intercalation mechanisms.
Biology: The compound is employed in research on DNA-protein interactions and gene regulation.
Medicine: this compound is investigated for its potential as an anticancer agent due to its ability to inhibit DNA replication and transcription.
Industry: It is used in the development of novel antibiotics and DNA-targeting drugs
Mechanism of Action
The mechanism of action of bis(6-bromo)triostin A involves bisintercalation into the minor groove of double-stranded DNA. The 6-bromoquinoxaline moieties insert between base pairs, stabilizing the DNA structure and inhibiting transcription and replication processes. This leads to cytotoxic effects, particularly in rapidly dividing cells, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Triostin A: The parent compound, known for its DNA binding and antibiotic properties.
Echinomycin: Another quinoxaline antibiotic with similar DNA intercalation properties.
Thiocoraline: A cyclic depsipeptide with DNA binding capabilities
Uniqueness
Bis(6-bromo)triostin A is unique due to the presence of 6-bromoquinoxaline moieties, which enhance its DNA binding affinity and biological activity compared to its analogs. This modification provides it with distinct properties, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
85502-74-5 |
|---|---|
Molecular Formula |
C50H60Br2N12O12S2 |
Molecular Weight |
1245.0 g/mol |
IUPAC Name |
6-bromo-N-[20-[(6-bromoquinoxaline-2-carbonyl)amino]-2,4,12,15,17,25-hexamethyl-3,6,10,13,16,19,23,26-octaoxo-11,24-di(propan-2-yl)-9,22-dioxa-28,29-dithia-2,5,12,15,18,25-hexazabicyclo[12.12.4]triacontan-7-yl]quinoxaline-2-carboxamide |
InChI |
InChI=1S/C50H60Br2N12O12S2/c1-23(2)39-49(73)75-19-35(59-41(65)33-17-53-31-15-27(51)11-13-29(31)57-33)43(67)55-26(6)46(70)62(8)38-22-78-77-21-37(47(71)63(39)9)61(7)45(69)25(5)56-44(68)36(20-76-50(74)40(24(3)4)64(10)48(38)72)60-42(66)34-18-54-32-16-28(52)12-14-30(32)58-34/h11-18,23-26,35-40H,19-22H2,1-10H3,(H,55,67)(H,56,68)(H,59,65)(H,60,66) |
InChI Key |
YATSFICSMDWAOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(C2CSSCC(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=CN=C4C=C(C=CC4=N3)Br)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C)NC(=O)C5=CN=C6C=C(C=CC6=N5)Br)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















